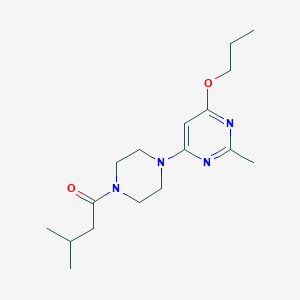

3-Methyl-1-(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)butan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “3-Methyl-1-(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)butan-1-one”, similar compounds have been synthesized through various methods. For instance, a series of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives were designed and synthesized through a multi-step procedure . Another study reported the synthesis of a series of new 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives by a nucleophilic substitution reaction .Scientific Research Applications

Synthesis and Polymer Applications

Research has explored the synthesis and potential applications of compounds structurally related to 3-Methyl-1-(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)butan-1-one in polymer science. Specifically, studies have focused on synthesizing polyamides incorporating pyrimidine and piperazine units, demonstrating these polymers' solubility and potential utility in various applications due to their unique chemical properties. For example, Hattori and Kinoshita developed polyamides containing uracil and adenine by adding uracil and adenine to dimethyl methylenesuccinate, followed by polycondensation with diamines, including piperazine, resulting in water-soluble polyamides with molecular weights ranging from 1000 to 5000 (Hattori & Kinoshita, 1979).

Anticancer Research

Compounds bearing resemblance to the given chemical structure have been investigated for their anticancer properties. Mallesha et al. synthesized a series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives and evaluated their antiproliferative activity against various human cancer cell lines. Some derivatives showed promising activity, highlighting the potential of these compounds as anticancer agents (Mallesha et al., 2012).

Anticonvulsant and Antinociceptive Activity

Novel hybrid molecules derived from 3-methyl- and 3,3-dimethyl-1-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]pyrrolidine-2,5-diones have been synthesized and shown to exhibit anticonvulsant and antinociceptive activity. This research suggests the potential therapeutic applications of these compounds in treating epilepsy and pain management (Kamiński et al., 2016).

Antibacterial Agents

Research into novel 8-fluoro Norfloxacin derivatives, including piperazinyl hybrids, has shown increased potency against methicillin-resistant Staphylococcus aureus and other bacteria, indicating the potential of similar compounds in developing new antibacterial drugs (Sunduru et al., 2011).

Future Directions

The future directions for research on “3-Methyl-1-(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)butan-1-one” could include further exploration of its synthesis, chemical reactions, mechanism of action, and potential biological activities. For instance, a study suggested that a compound with a similar structure could potentially be developed as neuroprotective and anti-neuroinflammatory agents .

Properties

IUPAC Name |

3-methyl-1-[4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl]butan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N4O2/c1-5-10-23-16-12-15(18-14(4)19-16)20-6-8-21(9-7-20)17(22)11-13(2)3/h12-13H,5-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWTXTSSVNLVUQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)CC(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[[3-[(3,4-Difluorophenyl)methyl]azetidin-1-yl]methyl]-4-methylcyclohexan-1-ol;hydrochloride](/img/structure/B2969578.png)

![Ethyl 2-(1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carbonyl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2969579.png)

![1-(4-Chlorophenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2969586.png)

![5-ethyl-N-(4-methylphenyl)thieno[2,3-b]thiophene-2-carboxamide](/img/structure/B2969591.png)

![N-[4-(1-{[(2-methoxyethyl)amino]carbonyl}cyclobutyl)phenyl]-3-methylbenzamide](/img/structure/B2969593.png)

![methyl 4-({[4-(4-fluorophenyl)oxan-4-yl]methyl}carbamoyl)benzoate](/img/structure/B2969595.png)

![Methyl 6-{[(5-chlorothiophen-2-yl)sulfonyl]methyl}-4-(4-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2969598.png)

![Methyl 2-[4-[3-methyl-7-(2-methylpropyl)-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate](/img/structure/B2969600.png)